molecular formula C16H17N5O2 B1671768 3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol CAS No. 1198357-79-7

3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol

Cat. No. B1671768
M. Wt: 311.34 g/mol
InChI Key: BJVRNXSHJLDZJR-UHFFFAOYSA-N
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Description

“3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol” is a chemical compound with the CAS Number: 1198357-79-7. Its molecular weight is 311.34 and its IUPAC name is 3-(1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)phenol .


Synthesis Analysis

Based on scaffold hopping and computer-aid drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthesis process involves the use of bioisosteric replacements of the purine scaffold of the ligand roscovitine by different ring systems .


Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C16H17N5O2 . The InChI code for this compound is 1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3 .


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.

Scientific Research Applications

Cancer Research and mTOR Inhibition

One significant application of compounds related to "3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol" is in the discovery and development of potent and selective inhibitors of the mammalian target of rapamycin (mTOR). mTOR is a central regulator of cell growth, metabolism, and angiogenesis, making it an emerging target in cancer research. Through high throughput screening and optimization, researchers have identified compounds that selectively inhibit mTOR over phosphoinositide 3-kinase (PI3K), demonstrating potential for development as cancer therapeutics (Nowak et al., 2009).

Heterocyclic Synthesis and Chemical Diversity

The compound and its derivatives are also explored in the synthesis of novel heterocyclic compounds, contributing to chemical diversity with potential pharmacological applications. For instance, thioxopyrimidine derivatives incorporating a 5-cyano-4-methyl-2-phenyl-(thio)pyrimidine moiety have been synthesized, showcasing the compound's versatility in generating chemical libraries for further biological evaluation (Ho & Suen, 2013).

Molecular Docking and Antimicrobial Activity

Another research direction involves the design, synthesis, and biological evaluation of compounds for antimicrobial and anticancer activities. Molecular docking and in silico ADMET profile studies help in understanding the interaction of these compounds with biological targets, guiding the development of potent antimicrobials and anticancer agents. Pyrano[2,3-d]pyrimidine derivatives, for example, have shown good antimicrobial activity against various strains and explored cytotoxic potentialities against different cell lines, highlighting the compound's role in drug discovery processes (El-Sattar et al., 2021).

Antioxidant Potential and SAR Studies

Furthermore, the antioxidant potential of indole-based heterocycles derived from the compound has been investigated, indicating their effectiveness in inhibiting reactive oxygen species (ROS). Structural activity relationship (SAR) studies and molecular docking have been employed to identify promising candidates for further optimization as high-efficiency antioxidants (Aziz et al., 2021).

Tubulin Polymerization Inhibition

Additionally, indenopyrazoles synthesized from related compounds have demonstrated antiproliferative activity toward human cancer cells by inhibiting tubulin polymerization, a mechanism critical for cancer cell division and growth. This suggests the potential of these compounds in developing treatments for bone-related diseases and beyond (Minegishi et al., 2015).

Safety And Hazards

The compound has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements associated with the compound include H315 and H319 . Precautionary statements include P264, P280, P302+P352, P337+P313, P305+P351+P338, P362+P364, and P332+P313 .

Future Directions

The compound and its derivatives have potential for further exploration, especially in the context of inhibiting TRKA . This could have implications in the treatment of cancers associated with the continuous activation and overexpression of TRKs .

properties

IUPAC Name

3-(1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-20-15-13(10-17-20)16(21-5-7-23-8-6-21)19-14(18-15)11-3-2-4-12(22)9-11/h2-4,9-10,22H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVRNXSHJLDZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=N1)C(=NC(=N2)C3=CC(=CC=C3)O)N4CCOCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Morpholino-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-6-yl)phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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